Octanoyl L-Carnitine-d3 Chloride
Description
The Central Role of Acylcarnitines in Mammalian Energy Metabolism
Acylcarnitines are a family of compounds essential for the production of energy from fatty acids. metwarebio.comcreative-proteomics.com They are formed when a fatty acid, in the form of an acyl-CoA, is attached to L-carnitine. metwarebio.com This process is a prerequisite for the transport of long-chain fatty acids from the cell's cytoplasm into the mitochondria, the cellular powerhouses where fatty acid oxidation occurs. bioblast.atencyclopedia.pubnih.gov This transport is facilitated by a mechanism known as the carnitine shuttle, which involves a series of enzymatic reactions. proteopedia.orgyoutube.comyoutube.com
The carnitine shuttle system is crucial for tissues with high energy demands, such as the heart and skeletal muscles. nih.govyoutube.com Inside the mitochondria, the acyl group is transferred back to coenzyme A, forming acyl-CoA, which then enters the β-oxidation spiral to be broken down into acetyl-CoA. encyclopedia.pub Acetyl-CoA can then be used in the tricarboxylic acid (TCA) cycle to generate ATP, the primary energy currency of the cell. mdpi.com
Beyond their role in energy production, acylcarnitines are also involved in modulating the intracellular ratio of free coenzyme A to acyl-CoAs, a critical factor for various metabolic pathways. nih.gov They also play a role in the detoxification of the body by removing excess or abnormal acyl groups. metwarebio.comnih.gov The profile of acylcarnitines in biological fluids can provide a snapshot of the metabolic state of an individual and can be indicative of various metabolic disorders. duke.edunih.gov
Significance of Octanoyl L-Carnitine-d3 Chloride as a Research Internal Standard
This compound is a deuterated form of octanoyl L-carnitine, a medium-chain acylcarnitine. caymanchem.comlgcstandards.com The "d3" in its name indicates that three hydrogen atoms in the N-methyl group have been replaced with deuterium (B1214612) atoms. sigmaaldrich.com This labeling makes it an ideal internal standard for the quantification of endogenous octanoyl L-carnitine in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.com
The use of a stable isotope-labeled internal standard like this compound is crucial for overcoming the matrix effects and variability inherent in the analysis of complex biological samples such as plasma, blood spots, and urine. duke.edunih.gov Its chemical properties are virtually identical to the unlabeled octanoyl L-carnitine, ensuring that it co-elutes and ionizes similarly during analysis, leading to reliable and reproducible quantification. duke.edu This accuracy is paramount in clinical and research settings where precise measurements of acylcarnitine levels are necessary for diagnosing and monitoring metabolic disorders. nih.govnih.gov
Overview of Research Utility in Metabolic Pathway Elucidation
The use of stable isotope-labeled compounds, including this compound, has significantly advanced our understanding of metabolic pathways. nih.govnih.gov By introducing these labeled tracers into cells, tissues, or whole organisms, researchers can follow the flow of atoms through complex metabolic networks. nih.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracking of individual atoms and provides detailed insights into the dynamics of metabolic fluxes. nih.gov
For instance, by using labeled substrates, scientists can determine the rates of fatty acid oxidation, identify bottlenecks in metabolic pathways, and discover previously unknown metabolic routes. nih.govcas.cz This information is critical for understanding the pathophysiology of various diseases, including inherited metabolic disorders, diabetes, and cardiovascular disease, where acylcarnitine metabolism is often dysregulated. nih.govcas.cz The ability to accurately quantify specific acylcarnitines using internal standards like this compound is fundamental to these studies, providing the quantitative data needed to build and validate metabolic models. duke.eduthermofisher.com
Detailed Research Findings
The application of stable isotope-labeled internal standards has been instrumental in a variety of research areas. Below are some examples of research findings that have been facilitated by the use of compounds like this compound.
| Research Area | Key Findings | Analytical Technique |
| Inborn Errors of Metabolism | Accurate quantification of acylcarnitine profiles in newborns for the diagnosis of fatty acid oxidation disorders and organic acidemias. nih.govelsevierpure.com | Tandem Mass Spectrometry (MS/MS) |
| Metabolic Flux Analysis | Tracing the metabolic fate of labeled fatty acids to understand the dynamics of β-oxidation and its regulation. nih.gov | GC-MS, LC-MS/MS |
| Neurological Disease Research | Investigating the role of acylcarnitines in brain energy metabolism and neuroprotection. nih.gov | LC-MS/MS |
| Cardiovascular Disease Studies | Examining the link between altered acylcarnitine levels and cardiac dysfunction. nih.gov | LC-MS/MS |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFUYYXIJGKKU-HZUATLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Labeling Methodologies of Octanoyl L Carnitine D3 Chloride
Strategies for Deuterium (B1214612) Incorporation
The introduction of deuterium into the Octanoyl L-Carnitine structure is a precise process, targeting a specific molecular location to ensure the stability and utility of the final labeled compound. For Octanoyl L-Carnitine-d3 Chloride, the labeling is typically on one of the N-methyl groups of the carnitine moiety.
The synthesis of this compound can be approached through a multi-step chemical pathway that introduces the deuterium label at the carnitine core, which is then followed by acylation. A common strategy involves the use of a deuterated methylating agent. nih.govgoogle.com
A plausible synthetic route is outlined in a patent for the synthesis of L-carnitine-D3, which can be adapted and extended. google.com The process involves:
Demethylation of L-Carnitine: L-Carnitine is first demethylated to produce a precursor, demethyl L-carnitine. This can be achieved by heating L-carnitine in a suitable solvent like 2-hydroxyethylamine. google.com
Deuterated Re-methylation: The crucial isotopic labeling step involves the reaction of the demethylated L-carnitine precursor with a deuterated methylating agent. Iodomethane-d3 (B117434) (CD3I) is a frequently used reagent for this purpose due to its reactivity. nih.govgoogle.comchemicalbook.com The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), by heating the mixture to drive the N-alkylation to completion. google.com This step selectively introduces the trideuteromethyl group onto the nitrogen atom, forming L-Carnitine-d3.
Acylation with Octanoyl Chloride: The final step to obtain the target molecule is the esterification of the hydroxyl group of L-Carnitine-d3. This is achieved by reacting L-Carnitine-d3 with octanoyl chloride. This reaction forms the octanoyl ester bond, yielding the final product, this compound.
The successful synthesis of a high-purity isotopically labeled standard requires careful control over the reaction conditions to ensure the specific and efficient incorporation of deuterium without unwanted side reactions.
Choice of Deuterating Reagent: While traditional reagents like iodomethane-d3 (CD3I) and deuterated dimethyl sulfate (B86663) ((CD3)2SO4) are effective, they are also volatile and can have toxicity concerns. nih.gov Newer, more robust d3-methylating agents are being developed to offer better handling and selectivity. nih.gov
Regioselectivity: A primary challenge in labeling complex molecules is controlling the positional selectivity of the deuterium incorporation. nih.gov The synthesis pathway must be designed to direct the label to the desired N-methyl position. The demethylation-remethylation strategy is effective in achieving this for L-carnitine-d3. google.com
Preventing H/D Exchange: Reaction conditions (e.g., pH, temperature, solvent) must be optimized to prevent unintended hydrogen-deuterium (H/D) exchange at other positions in the molecule. Such exchanges would compromise the isotopic purity and specificity of the standard.
Analytical Characterization of Synthesized this compound for Research Purity
To be suitable as a research-grade standard, the synthesized this compound must undergo rigorous analytical testing to confirm its chemical identity, chemical purity, and isotopic enrichment. rsc.orgrsc.org
A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for the comprehensive characterization of deuterated compounds. rsc.orgrsc.orgresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is essential. It confirms the molecular weight of the synthesized compound, which should correspond to the d3-labeled version (C15H27D3NO4Cl). caymanchem.comscbt.com More importantly, MS is used to determine the isotopic enrichment by analyzing the distribution of isotopologues (d0, d1, d2, d3). By integrating the ion signals for each species, a precise percentage of isotopic purity can be calculated. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms the structural integrity of the molecule and verifies the exact location of the deuterium labels.
¹H NMR (Proton NMR): The absence of a signal in the N-methyl region of the proton spectrum, where one would typically appear for the unlabeled compound, confirms successful deuteration at that site.
²H NMR (Deuterium NMR): The presence of a signal in the deuterium spectrum confirms the incorporation of deuterium into the molecule. nih.gov
The table below summarizes the primary analytical methods used for characterization.
Table 1: Analytical Techniques for Characterization| Technique | Purpose | Information Obtained |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | To determine molecular weight and isotopic distribution. | Confirms overall mass, calculates isotopic enrichment (e.g., % d3), and quantifies lower-labeled species (d0, d1, d2). rsc.orgrsc.org |
| ¹H NMR Spectroscopy | To confirm molecular structure and site of labeling. | Verifies the absence of protons at the deuterated position. nih.gov |
| ²H NMR Spectroscopy | To directly detect the deuterium label. | Confirms the presence and chemical environment of the deuterium atoms. nih.gov |
| ¹³C NMR Spectroscopy | To confirm the carbon framework of the molecule. | Verifies the overall structure and purity. |
Isotopic enrichment refers to the percentage of the specific isotope (deuterium) at the labeled positions. This is distinct from species abundance, which is the percentage of molecules that are the desired isotopologue (e.g., the fully d3-labeled molecule). isotope.com For a compound with three deuterium labels (d3) and an isotopic enrichment of 99%, the abundance of the various deuterated species can be calculated.
Table 2: Example of Species Abundance for a D3-Labeled Compound with 99% Isotopic Enrichment
| Isotopologue (Species) | Description | Approximate Abundance |
|---|---|---|
| d3 | Molecule with 3 Deuterium atoms | ~97.0% |
| d2 | Molecule with 2 Deuterium, 1 Hydrogen atom | ~2.9% |
| d1 | Molecule with 1 Deuterium, 2 Hydrogen atoms | <0.1% |
| d0 | Molecule with 0 Deuterium atoms (unlabeled) | <0.01% |
Calculations are based on binomial expansion principles as described in stable isotope literature. isotope.com
A research-grade standard must meet stringent criteria for purity and characterization to ensure the accuracy and reproducibility of experimental results. jk-sci.combiopharminternational.com The quality is typically documented in a Certificate of Analysis.
Key criteria include:
High Chemical Purity: This refers to the absence of other chemical compounds. Purity is often determined by techniques like HPLC or GC and should typically be ≥95% or higher. jk-sci.comtilleydistribution.com
High Isotopic Enrichment: The percentage of the stable isotope at the labeled position should be high, often specified as ≥98%. isotope.com For Octanoyl L-Carnitine-d3, this means that at the labeled methyl group, at least 98% of the atoms are deuterium.
Accurate Characterization: The compound must be unambiguously identified, with its structure and the position of the label confirmed by methods like NMR and MS.
Comprehensive Documentation: A Certificate of Analysis must be provided, detailing the chemical purity, isotopic enrichment, methods used for characterization, and storage instructions.
The table below outlines common chemical grades, highlighting the high standards required for research applications.
Table 3: Overview of Common Chemical Purity Grades
| Grade | Description | Suitability for Research Standards |
|---|---|---|
| ACS Grade | Meets or exceeds purity standards set by the American Chemical Society (≥95%). jk-sci.comcarolina.com | Yes, considered very high purity. |
| Reagent Grade | Generally equivalent to ACS grade; suitable for analytical and laboratory use. jk-sci.comcarolina.com | Yes, suitable for most research applications. |
| USP Grade | Meets standards of the United States Pharmacopeia. wikipedia.org | Yes, suitable for many laboratory uses. |
| Laboratory Grade | Of good quality but may have unknown levels of impurities. carolina.com | Not ideal for quantitative standards where purity is critical. |
| Technical Grade | Used for industrial applications; not pure enough for laboratory standard use. jk-sci.com | No. |
For an isotopically labeled internal standard like this compound, a quality level equivalent to or exceeding Reagent or ACS grade, combined with a high, well-documented isotopic enrichment, is required.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Octanoyl L-Carnitine |
| L-Carnitine |
| L-Carnitine-d3 |
| Demethyl L-carnitine |
| Iodomethane-d3 (CD3I) |
| Octanoyl chloride |
| 2-hydroxyethylamine |
| N,N-dimethylformamide (DMF) |
Advanced Analytical Methodologies Employing Octanoyl L Carnitine D3 Chloride As an Internal Standard
Mass Spectrometry-Based Quantification Platforms
Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific quantification of acylcarnitines. When coupled with chromatographic separation techniques, MS allows for the detailed profiling of these important metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a powerful technique for the analysis of acylcarnitines, including octanoylcarnitine (B1202733). nih.govpugetsound.edu This method offers high sensitivity and specificity, enabling the quantification of a wide range of acylcarnitine species, even those present at very low concentrations. nih.gov The use of stable isotope-labeled internal standards, such as Octanoyl L-Carnitine-d3 Chloride, is standard practice in LC-MS/MS to ensure accurate quantification by accounting for matrix effects and variations in instrument response. scioninstruments.comnih.gov
In a typical LC-MS/MS workflow, acylcarnitines are separated based on their physicochemical properties using a liquid chromatography column before being introduced into the mass spectrometer. restek.com The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio. By selecting for specific precursor and product ions (a technique known as multiple reaction monitoring or MRM), a high degree of specificity is achieved. plos.orgacs.org
Key Research Findings:
LC-MS/MS methods have been developed to quantify up to 56 different acylcarnitine species, including isomers and odd-numbered carbon chain species. nih.govpugetsound.edu
The technique has been successfully applied to analyze acylcarnitine profiles in various biological samples, including plasma, tissues, and dried blood spots. nih.govthermofisher.com
LC-MS/MS can distinguish between isomeric acylcarnitines, which is crucial for the accurate diagnosis of certain metabolic disorders. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Chemical Ionization Mass Spectrometry (GC-CI-MS)
While LC-MS/MS is more commonly used for acylcarnitine analysis, GC-MS and GC-CI-MS have also been employed. nih.govportlandpress.com These methods often require derivatization of the acylcarnitines to increase their volatility for gas chromatography. portlandpress.com
A stable isotope dilution GC-CI-MS method has been developed for the quantitative profiling of plasma acylcarnitines. nih.gov In this method, acylcarnitines are extracted and then chemically transformed into more volatile derivatives before analysis. nih.gov The use of stable isotope-labeled internal standards, including those for C2-C18 acylcarnitines, allows for accurate quantification. nih.gov
Key Research Findings:
GC-CI-MS can be used for the selective and sensitive detection of a wide range of acylcarnitines (C2-C18). nih.gov
One GC-MS method involves the N-demethylation of acylcarnitines to their corresponding propyl esters, which exhibit good chromatographic resolution. portlandpress.com
While GC-Electron Impact Mass Spectrometry (GC-EI-MS) can be used, the extensive fragmentation of the molecules can make unambiguous identification challenging, necessitating the use of chemical ionization for enhanced sensitivity and identification. portlandpress.com
Differential Mobility Spectrometry-Mass Spectrometry (DMS-MS/MS) in Research
Differential Mobility Spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), is a gas-phase separation technique that can be coupled with mass spectrometry to enhance the analysis of complex mixtures. nih.govspringernature.comnih.gov DMS separates ions based on their different mobility in low and high electric fields, providing an additional dimension of separation before mass analysis. nih.govnih.gov This can reduce chemical noise and improve the signal-to-noise ratio. springernature.comnih.gov
In the context of acylcarnitine analysis, flow injection analysis (FIA) coupled with DMS-MS/MS allows for rapid, quantitative analysis without the need for chromatographic separation. nih.govspringernature.comnih.gov This high-throughput approach is particularly useful for screening applications. nih.gov
Key Research Findings:
FIA-DMS-MS/MS has been successfully used for the quantitative analysis of urinary acylcarnitines. nih.govnih.gov
The method can detect and quantify over 20 acylcarnitine species in a single analysis. springernature.comnih.gov
DMS-MS/MS has been validated for the analysis of acylcarnitine species in rat urine and applied to human urine samples from patients undergoing radiation therapy. nih.gov
Sample Preparation and Extraction Protocols for Acylcarnitine Profiling in Research Matrices
Effective sample preparation is critical for accurate and reliable acylcarnitine profiling. The goal is to isolate the acylcarnitines from the complex biological matrix and remove interfering substances.
Solid-Phase Extraction (SPE) Techniques for Acylcarnitine Enrichment
Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of acylcarnitines from biological fluids like plasma and urine. nih.govnih.govnih.gov Cation exchange SPE is a common approach, as the quaternary amine group of carnitine is positively charged. nih.govresearchgate.net
The general procedure involves loading the sample onto an SPE cartridge, washing away interfering compounds, and then eluting the retained acylcarnitines with a suitable solvent. nih.gov This process enriches the acylcarnitines and removes matrix components that could interfere with subsequent analysis. nih.gov
Derivatization and Non-Derivatization Approaches for LC-MS/MS Analysis
Both derivatization and non-derivatization approaches are used for the LC-MS/MS analysis of acylcarnitines. The choice of method depends on the specific requirements of the analysis, such as the desired sensitivity and the need to separate isomers.
Derivatization Approaches:
Derivatization involves chemically modifying the acylcarnitines to improve their chromatographic behavior or enhance their detection by mass spectrometry. nih.govplos.orgnih.gov A common derivatization method is butylation, which converts the acylcarnitines to their butyl esters. nih.gov This can increase ionization efficiency, particularly for dicarboxylic acylcarnitines. nih.gov Another approach is derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH), which modifies the carboxyl groups and can increase signal intensity. plos.org
Non-Derivatization Approaches:
With the increasing sensitivity of modern mass spectrometers, non-derivatization methods have become more common. restek.comthermofisher.comnih.gov These methods simplify sample preparation and reduce the risk of introducing artifacts. thermofisher.com Direct analysis of underivatized acylcarnitines is often preferred for its speed and simplicity. restek.com However, challenges such as the separation of isobaric species may require careful chromatographic optimization. restek.comiu.eduiu.edu
Interactive Data Table: Comparison of Analytical Approaches
| Analytical Approach | Key Features | Advantages | Disadvantages |
| LC-MS/MS (Non-Derivatized) | Direct analysis of native acylcarnitines. restek.comthermofisher.com | Simple and fast sample preparation. restek.comthermofisher.com | Potential for isobaric interference. nih.goviu.edu |
| LC-MS/MS (Derivatized) | Chemical modification (e.g., butylation) of acylcarnitines. nih.gov | Enhanced sensitivity and chromatographic separation. nih.gov | Additional sample preparation steps. nih.gov |
| GC-MS/GC-CI-MS | Requires derivatization to increase volatility. nih.govportlandpress.com | Good for profiling a wide range of acylcarnitines. nih.gov | Derivatization can be complex. portlandpress.com |
| DMS-MS/MS | Gas-phase separation prior to mass analysis. nih.govspringernature.com | High-throughput and reduces chemical noise. nih.govspringernature.com | May not separate all isomers. |
Mitigation of Matrix Effects via Stable Isotope Dilution with this compound
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the "matrix effect" is a major obstacle to accurate quantification. nih.gov This phenomenon occurs when components of the sample matrix (e.g., salts, lipids, and proteins in blood or plasma) co-elute with the analyte of interest and interfere with its ionization process, leading to either suppression or enhancement of the signal. nih.gov Such interference can significantly compromise the accuracy and reliability of the results. nih.gov
Stable Isotope Dilution (SID) is a powerful strategy to counteract these matrix effects, and this compound is an ideal internal standard for this purpose. biomol.comisotope.com In this approach, a known quantity of the deuterated standard is added to the sample at the beginning of the preparation process. caymanchem.com Because this compound is chemically almost identical to the endogenous analyte, Octanoyl L-Carnitine, it exhibits the same behavior during sample extraction, cleanup, chromatography, and ionization. nih.gov
Any physical or chemical variations, including matrix-induced signal suppression or enhancement, will affect both the analyte and the internal standard to the same degree. nih.gov Since mass spectrometry can distinguish between the unlabeled analyte and the deuterium-labeled standard based on their mass difference, the quantification is based on the ratio of the analyte's signal to the standard's signal. nih.gov This ratiometric measurement effectively cancels out the variability caused by the matrix effect, ensuring that the final calculated concentration is accurate and independent of sample-to-sample variations in matrix composition. The stability of Octanoyl L-Carnitine, which does not hydrolyze during sample preparation, further enhances its reliability as a standard. caymanchem.comcaymanchem.com
Method Validation Parameters and Performance Assessment in Analytical Research
The use of this compound is integral to the rigorous validation of analytical methods. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring the reliability and integrity of the generated data.
Linearity and Dynamic Range Determination using this compound
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. To establish this, a series of calibration standards containing known concentrations of the unlabeled Octanoyl L-Carnitine are prepared. A constant, fixed amount of the internal standard, this compound, is added to each calibrator and to the unknown samples.
The instrument measures the response for both the analyte and the internal standard. A calibration curve is then constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. The use of the internal standard corrects for any instrument variability. The linearity of the method is typically evaluated by the correlation coefficient (r²) of the curve, with a value of >0.99 being desirable for bioanalytical methods. nih.gov The dynamic range is the concentration span over which the method remains linear, accurate, and precise.
Table 1: Example Calibration Curve Data for Linearity Assessment This table illustrates the principle of establishing linearity using an internal standard. Data is hypothetical and for illustrative purposes.
| Calibrator Level | Analyte Concentration (µM) | Analyte Response | Internal Standard Response | Response Ratio (Analyte/IS) |
|---|---|---|---|---|
| 1 | 0.1 | 5,100 | 101,000 | 0.050 |
| 2 | 0.5 | 25,250 | 100,500 | 0.251 |
| 3 | 2.0 | 101,200 | 101,800 | 0.994 |
| 4 | 10.0 | 505,000 | 100,900 | 5.005 |
Evaluation of Precision, Accuracy, and Reproducibility for Quantitative Assays
Precision, accuracy, and reproducibility are critical performance characteristics of any quantitative assay.
Accuracy refers to the closeness of a measured value to the true value. It is assessed by analyzing quality control (QC) samples prepared at known concentrations (low, medium, and high) and calculating the percent recovery. The internal standard, this compound, corrects for procedural errors or losses during sample handling, thereby improving the accuracy of the measurement. nih.gov
Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision is determined by analyzing replicates of the same QC sample within the same day, while inter-day precision is assessed by analyzing the QC samples on different days. The consistent reference provided by the internal standard minimizes variability, leading to low RSD values, typically required to be below 15%.
Reproducibility refers to the ability of a method to produce consistent results across different laboratories, analysts, or instruments. The use of a well-characterized, high-purity internal standard like this compound is essential for achieving high reproducibility, as it standardizes a key component of the analytical process. caymanchem.comsigmaaldrich.com
Table 2: Example Method Validation Data for Precision and Accuracy This table presents typical acceptance criteria for bioanalytical method validation, facilitated by the use of a stable isotope-labeled internal standard. Data is representative.
| QC Level | Nominal Conc. (µM) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|---|
| Low | 0.3 | 4.5% | 6.8% | 102.1% |
| Medium | 5.0 | 3.1% | 4.2% | 98.5% |
Establishment of Lower Limits of Quantification (LLOQ) and Detection (LLOD) for Research Applicability
Determining the sensitivity of an analytical method is crucial for its application in research where analytes may be present at very low concentrations.
The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from the analytical background or noise, but not necessarily quantified with acceptable accuracy and precision.
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable levels of precision and accuracy (typically an RSD within 20% and accuracy within 80-120% of the nominal value).
This compound plays a role in establishing these limits by providing a constant reference signal. This helps to confirm that a low-level signal from the analyte is real and not just a random fluctuation in the instrument's baseline, thereby allowing for the confident determination of the LLOQ and LLOD.
Table 3: Example Sensitivity Parameters for a Quantitative Assay This table illustrates how LLOQ is defined by performance metrics. Data is hypothetical.
| Parameter | Concentration (µM) | Performance Criteria |
|---|---|---|
| LLOD | 0.03 | Signal-to-Noise Ratio > 3 |
| LLOQ | 0.10 | Precision (%RSD) ≤ 20%, Accuracy within 80-120% |
Research Applications of Octanoyl L Carnitine D3 Chloride in Elucidating Metabolic Processes
Targeted Metabolomics for Acylcarnitine Profiling in Pre-clinical Models
Targeted metabolomics focuses on the measurement of a specific group of metabolites, and in the context of fatty acid metabolism, acylcarnitines are of significant interest. Octanoyl L-Carnitine-d3 Chloride is frequently employed as an internal standard in these studies due to its chemical similarity to endogenous acylcarnitines and its distinct mass, which allows for accurate quantification by mass spectrometry.
Investigation of Carnitine and Acylcarnitine Homeostasis in In Vitro Cellular Systems
In vitro cell cultures are fundamental models for dissecting cellular metabolism. The use of stable isotope-labeled compounds like deuterated carnitine derivatives allows researchers to trace the uptake and metabolic fate of these molecules within cells. For instance, studies have utilized d3-carnitine to monitor its transport into muscle cells and its subsequent acetylation, revealing the dynamics of carnitine flux during processes like muscle contraction nih.gov. This principle of using deuterated carnitines extends to investigating the homeostasis of a range of acylcarnitines in various cell types. By introducing a labeled acylcarnitine such as this compound, researchers can track its incorporation into cellular pools, its conversion to other metabolites, and its efflux from the cell, thereby providing a detailed picture of acylcarnitine homeostasis under different physiological or pathological conditions.
Analysis of Fatty Acid Beta-Oxidation Pathways in Animal Research Models
Fatty acid beta-oxidation is a crucial metabolic pathway for energy production. In animal models, stable isotope-labeled tracers are instrumental in studying the in vivo kinetics of this pathway nih.gov. While direct studies specifically mentioning the use of this compound in animal models for analyzing fatty acid beta-oxidation are not prevalent in the available literature, the methodology is well-established. For example, deuterium-labeled carnitine has been used to trace carnitine distribution in mouse skeletal muscle, providing insights into its metabolic reactions nih.gov. By administering a labeled medium-chain acylcarnitine like this compound to an animal model, researchers can trace the labeled octanoyl group as it is metabolized through the beta-oxidation spiral. This allows for the quantification of flux through the pathway and the identification of potential metabolic bottlenecks or dysregulations in disease models.
Tracing Metabolic Flux and Intermediates Using Labeled this compound
Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a biological system. Stable isotope labeling is a cornerstone of this approach nih.gov. The introduction of a labeled substrate, such as this compound, allows for the tracking of the labeled atoms as they are incorporated into downstream metabolites. This enables the calculation of the flux through various interconnected metabolic pathways. For instance, the deuterium (B1214612) label from this compound can be traced into acetyl-CoA and subsequently into the intermediates of the citric acid cycle and other biosynthetic pathways. This provides a dynamic view of cellular metabolism that goes beyond static metabolite concentrations.
Enzyme Activity and Biochemical Pathway Elucidation Studies
The study of enzyme kinetics and the elucidation of biochemical pathways are fundamental to understanding metabolic regulation. Labeled substrates are invaluable tools in these investigations, offering a means to track specific enzymatic reactions and their products.
Assessment of Carnitine Acyltransferase Enzyme Activities (e.g., Carnitine Octanoyltransferase, Carnitine Acetyltransferase)
Carnitine acyltransferases, such as Carnitine Octanoyltransferase (CROT) and Carnitine Acetyltransferase (CRAT), play pivotal roles in fatty acid metabolism by catalyzing the reversible transfer of acyl groups between coenzyme A and carnitine. The activity of these enzymes can be assessed using labeled substrates. For example, studies have utilized isotope-labeled forms of acetyl-L-carnitine, such as d3-acetyl-L-carnitine, to investigate the roles of CROT and CRAT in cellular metabolism nih.govnih.gov. In such assays, the labeled acyl-L-carnitine serves as a substrate, and the formation of the labeled acyl-CoA product is monitored over time, often using mass spectrometry. This approach allows for the specific and sensitive measurement of enzyme activity in cell lysates or with purified enzymes. The structural similarities between octanoyl-L-carnitine and other acylcarnitines suggest that this compound can be similarly applied to measure the activity of CROT and other medium-chain carnitine acyltransferases.
Understanding Metabolic Regulation and Interconnections through Labeled Substrates
The use of labeled substrates like this compound extends beyond measuring the activity of individual enzymes to understanding the broader regulation and interconnection of metabolic pathways. By tracing the metabolic fate of the labeled octanoyl group, researchers can uncover how different pathways are coordinated. For instance, a study using d3-acetyl-L-carnitine revealed an unexpected role for CROT in the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA, highlighting a novel pathway involving peroxisomes nih.govnih.gov. This demonstrates how labeled substrates can be used to challenge existing models of metabolic pathways and uncover new regulatory mechanisms. Similarly, by tracing the labeled carbons from this compound, researchers can investigate the interplay between fatty acid oxidation and other central metabolic pathways, such as the citric acid cycle and gluconeogenesis, providing a more integrated understanding of cellular metabolism.
Development of Research Assays for Fundamental Metabolic Pathway Analysis
This compound is a deuterated, stable isotope-labeled version of octanoyl L-carnitine. caymanchem.combroadpharm.com Its primary role in metabolic research is not as a direct modulator of biological activity, but as a critical internal standard for the precise quantification of its naturally occurring (endogenous) counterpart, octanoyl L-carnitine, using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS). caymanchem.comlumiprobe.com The incorporation of deuterium atoms gives it a distinct, higher mass-to-charge ratio compared to the endogenous molecule, allowing it to be differentiated by the mass spectrometer while behaving almost identically during sample extraction and chromatographic separation. restek.combevital.no This characteristic is fundamental to its application in developing robust and reproducible research assays for analyzing metabolic pathways.
The use of a stable isotope-labeled internal standard like this compound corrects for potential variability during sample processing and analytical injection, thereby enhancing the accuracy and precision of quantification. ckisotopes.com This is essential for detecting subtle but significant changes in metabolite concentrations, which is a cornerstone of metabolic pathway analysis. lcms.cz
Profiling Metabolic Perturbations in Controlled Research Environments
The ability to accurately measure acylcarnitines is vital for studying metabolic perturbations, as their profiles can serve as indicators of mitochondrial function and metabolic health. nih.govmdpi.com Assays developed using this compound as an internal standard enable researchers to reliably profile changes in octanoyl L-carnitine levels across various experimental conditions and disease models.
Acylcarnitines, including octanoyl L-carnitine, can accumulate when mitochondrial beta-oxidation is impaired. nih.gov This accumulation can be detected in biological samples like plasma and urine. Consequently, elevated levels of circulating acylcarnitines are often used as biomarkers for mitochondrial dysfunction. nih.gov Research studies have identified distinct acylcarnitine profiles in conditions such as heart failure, sepsis, and ICU-acquired weakness, suggesting that pre-existing or acquired mitochondrial dysfunction contributes to the pathophysiology of these conditions. nih.govmdpi.com
In controlled research environments, scientists can induce metabolic stress in cell cultures or animal models and use validated LC-MS/MS methods to track the resulting changes in the acylcarnitine pool. For example, exposing hepatocytes to high concentrations of certain anesthetic agents has been shown to suppress carnitine metabolism, leading to a significant reduction in free carnitine and alterations in acylcarnitine levels, indicative of impaired mitochondrial fatty acid oxidation. mdpi.com The precise data obtained from such studies, made reliable by the use of standards like this compound, are crucial for understanding the mechanisms of metabolic disruption.
| Research Model | Experimental Condition | Metabolic Perturbation Analyzed | Role of this compound | Observed Outcome Example |
|---|---|---|---|---|
| Isolated Rat Heart Mitochondria | Exposure to excess fatty acids | Impaired fatty acid β-oxidation | Internal standard for LC-MS/MS quantification of octanoyl L-carnitine | Accumulation of medium-chain acylcarnitines (e.g., octanoyl L-carnitine) in the mitochondrial matrix nih.gov |
| AML12 Hepatocytes | Exposure to supra-therapeutic anesthetic concentrations | Disruption of carnitine and amino acid metabolism | Internal standard to ensure accurate measurement of intracellular acylcarnitine levels | Significant, dose-dependent suppression of carnitine metabolism and mitochondrial function mdpi.com |
| Human Plasma Samples | Patients with end-stage renal disease | Altered lipid metabolism | Internal standard for quantifying plasma octanoyl L-carnitine levels | Elevated plasma concentrations of octanoyl L-carnitine compared to healthy individuals caymanchem.com |
Application in Basic Biochemical Investigations of Lipid and Energy Metabolism
In basic biochemical research, this compound is integral to assays designed to investigate the fundamental processes of lipid and energy metabolism. Carnitine and its acylated esters are central to the transport of fatty acids across the inner mitochondrial membrane, a rate-limiting step in their subsequent breakdown via β-oxidation to produce ATP. apexbt.comnih.gov
Researchers utilize its unlabeled form, octanoyl L-carnitine, as a substrate to probe mitochondrial respiratory activity. apexbt.comcaymanchem.com For instance, in studies using isolated mitochondria or permeabilized muscle fibers, the rate of oxygen consumption can be measured after the addition of specific substrates like octanoylcarnitine (B1202733) (often in combination with malate) to assess the function of the fatty acid oxidation pathway and the electron transport chain. apexbt.comcaymanchem.com
In these experiments, LC-MS/MS methods empowered by the use of this compound allow for the simultaneous quantification of the substrate's depletion and the appearance of downstream metabolites. This provides a detailed view of metabolic flux and helps identify specific enzymatic steps that may be enhanced or inhibited under various experimental conditions. Such investigations are critical for understanding how different factors modulate mitochondrial function and energy production. caymanchem.com Isotope tracing studies, which may use various labeled compounds, further elucidate the flux of molecules through metabolic pathways, such as the transport of carnitine into muscle cells and its subsequent acetylation. nih.gov
| Assay Component | Purpose | Example Measurement | Role of this compound |
|---|---|---|---|
| Isolated Mitochondria | Biological system for studying metabolic function | Protein concentration | N/A |
| Octanoyl L-Carnitine (unlabeled) | Substrate to initiate fatty acid oxidation | Oxygen consumption rate (respirometry) | N/A |
| Malate | Co-substrate to ensure continuous TCA cycle activity | Oxygen consumption rate (respirometry) | N/A |
| LC-MS/MS Analysis | Quantification of substrate and metabolites in the assay medium | Concentration of octanoyl L-carnitine (nmol/mg mitochondrial protein) | Used as an internal standard to ensure accurate quantification of the unlabeled octanoyl L-carnitine substrate caymanchem.comrestek.com |
Theoretical Principles Underpinning the Research Utility of Octanoyl L Carnitine D3 Chloride
Fundamentals of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Quantitative Analysis
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances. nih.govyoutube.com It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample preparation and instrumental analysis. nih.govyoutube.comwikipedia.org The fundamental principle of SIDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, Octanoyl L-Carnitine-d3 Chloride—to a sample containing the native, unlabeled analyte (Octanoyl L-Carnitine). wikipedia.org This labeled compound serves as an ideal internal standard.
The core assumption of SIDMS is that the stable isotope-labeled standard is chemically identical to the endogenous analyte, and therefore exhibits the same behavior during all stages of sample extraction, purification, derivatization, and chromatographic separation. wikipedia.org However, due to the difference in neutron number, the labeled and unlabeled compounds have different atomic masses and are readily distinguishable by a mass spectrometer. youtube.com
Quantitative analysis is not based on the absolute signal intensity of the analyte, but rather on the measured ratio of the signal from the native analyte to that of the known amount of the added isotopic standard. youtube.comwikipedia.org This ratiometric measurement corrects for any analyte loss that may occur during sample workup and compensates for variations in instrument response, such as fluctuations in ionization efficiency. wikipedia.orgnih.gov This approach significantly enhances the accuracy, precision, and robustness of the quantification, making SIDMS the gold standard for quantitative biomarker analysis. nih.govwikipedia.org The use of deuterium-labeled acylcarnitines as internal standards is a well-established practice in metabolic research for this reason. nih.gov
Isotope Effects and Their Considerations in Metabolic Tracing and Kinetic Studies
When an atom in a molecule is replaced by one of its heavier isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), the rate of a chemical reaction involving that atom can change. wikipedia.org This phenomenon is known as the Kinetic Isotope Effect (KIE). wikipedia.orgresearchgate.net The D-KIE arises primarily because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. wikipedia.org Consequently, more energy is required to break a C-D bond, and if this bond cleavage is the rate-limiting step of a reaction, the reaction will proceed more slowly for the deuterated molecule. wikipedia.orgresearchgate.net
For the application of this compound as an internal standard in quantitative analysis, the position of the isotopic label is critical. The three deuterium atoms are located on one of the N-methyl groups of the carnitine moiety. caymanchem.comsigmaaldrich.com This position is generally not subject to enzymatic cleavage during the primary metabolic reactions involving the octanoyl acyl chain. By placing the labels in a metabolically stable position, the potential for KIE to alter the compound's behavior relative to the native analyte during the analytical timeframe is minimized, ensuring that both the standard and the analyte are treated identically by the analytical system.
Future Directions and Emerging Research Avenues for Octanoyl L Carnitine D3 Chloride
Advancements in High-Throughput Analytical Techniques for Labeled Acylcarnitines
The accurate analysis of acylcarnitines, including octanoyl L-carnitine, is fundamental to the study of fatty acid metabolism and associated disorders. The development of high-throughput analytical techniques is crucial for handling large sample volumes, particularly in clinical research and newborn screening. nih.gov Octanoyl L-Carnitine-d3 Chloride is integral to these advancements, providing the necessary internal standard for robust and reproducible quantification. caymanchem.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for acylcarnitine profiling, valued for its high sensitivity and specificity. metwarebio.comcreative-proteomics.com This technique allows for the detection of low-abundance acylcarnitines within complex biological matrices. metwarebio.com Further refinements, such as Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS, offer improved chromatographic separation, which is vital for distinguishing between constitutional isomers and diastereomers of acylcarnitines—a capability not available in simpler tandem MS "profiling." nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for more volatile acylcarnitine derivatives. metwarebio.comcreative-proteomics.com While all these mass spectrometry-based methods rely on stable isotope-labeled internal standards like this compound for precise quantification, other non-destructive techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, though with lower sensitivity. metwarebio.com
Table 1: Comparison of Analytical Techniques for Labeled Acylcarnitines
| Technique | Principle | Advantages | Role of Labeled Standards |
| LC-MS/MS | Combines liquid chromatography separation with mass spectrometry detection. creative-proteomics.com | High sensitivity and specificity; suitable for complex samples. metwarebio.comcreative-proteomics.com | Essential for accurate quantification as internal standards. caymanchem.com |
| UHPLC-MS/MS | A high-resolution version of LC-MS/MS with improved separation capabilities. nih.gov | Excellent for separating isomers and providing high accuracy and precision. nih.gov | Crucial for second-tier, confirmatory analysis. nih.gov |
| GC-MS | Separates compounds based on volatility before mass spectrometric analysis. metwarebio.com | Effective for volatile or less polar acylcarnitine derivatives. metwarebio.com | Used as internal standards for quantification. caymanchem.com |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide structural details. metwarebio.com | Non-destructive and provides detailed structural information. metwarebio.com | Not directly used for quantification but for structural elucidation. |
Expanding Research Applications in Complex Biological Systems and Multi-Omics Integration
The use of this compound and other labeled acylcarnitines is expanding beyond traditional metabolic screening into more complex research areas. These internal standards are indispensable for studies investigating the intricate roles of acylcarnitines in various physiological and pathological states. For instance, elevated plasma levels of octanoyl-L-carnitine have been identified in patients with end-stage renal disease, highlighting its potential as a biomarker in complex systemic diseases. biomol.comcaymanchem.com
A significant emerging avenue is the integration of metabolomics data with other "omics" disciplines, such as transcriptomics and proteomics. nih.gov This multi-omics approach aims to build a more comprehensive understanding of metabolic regulation. nih.gov In this context, accurate and reliable quantitative data for metabolites, enabled by stable isotope standards like this compound, is paramount. By correlating quantified metabolite levels with gene expression and protein abundance, researchers can unravel the complex interplay between different regulatory layers that govern metabolic pathways. nih.gov
Table 2: Research Applications in Complex Systems and Multi-Omics
| Research Area | Application of Labeled Acylcarnitines | Example Research Finding |
| Inborn Errors of Metabolism | Used in newborn screening and confirmatory testing for disorders like medium-chain acyl-CoA dehydrogenase deficiency. nih.govlumiprobe.com | Acylcarnitine "profiling" using tandem MS is a successful first-tier screening method. nih.gov |
| Complex Disease Research | Serve as quantitative biomarkers to study metabolic dysregulation in diseases. | Plasma levels of octanoyl-L-carnitine are elevated in patients with end-stage renal disease on certain types of dialysis. biomol.com |
| Multi-Omics Integration | Provide precise quantitative metabolite data for integration with transcriptomic and proteomic datasets. nih.gov | Computational pipelines can integrate metabolomics and transcriptomics data to distinguish between metabolic and gene expression level regulation. nih.gov |
| Metabolic Flux Analysis | Used to trace the flow of metabolites through metabolic pathways. nih.gov | Stable isotope labeling helps to understand the dynamics of metabolic networks beyond simple snapshots of metabolite levels. nih.gov |
Addressing Unmet Research Needs and Methodological Challenges in Stable Isotope Labeling Applications
Despite significant progress, several challenges and unmet needs remain in the application of stable isotope labeling for acylcarnitine analysis. A primary challenge is the sheer diversity of acylcarnitine structures in biological systems. nih.gov While standards like this compound are available, there is a lack of commercially available labeled standards for the full spectrum of acylcarnitines, which can hinder comprehensive detection and quantification. nih.gov
Methodological challenges also persist. Developing labeling strategies that are both efficient and prevent the hydrolysis of acylcarnitines during sample preparation is crucial. nih.gov For metabolic flux analysis, achieving a steady-state labeling of all relevant metabolite pools can be difficult, as different metabolites and tissues have vastly different turnover rates. nih.gov Furthermore, the analysis of data from stable isotope-labeling experiments requires sophisticated software and bioinformatics tools to interpret the complex datasets and map them onto metabolic networks. nih.gov
Recent research has focused on developing new labeling reagents and strategies to improve the detection of a wider range of acylcarnitines. nih.gov For instance, a novel isotope labeling strategy using a pair of reagents with and without deuterium (B1214612) tags was developed to label the carboxyl group of acylcarnitines, enabling the discovery of 108 different acylcarnitines in urine samples. nih.gov
Table 3: Unmet Needs and Methodological Challenges
| Challenge | Description | Potential Solutions and Future Directions |
| Limited Availability of Standards | The vast structural diversity of acylcarnitines exceeds the number of commercially available labeled standards. nih.gov | Synthesis of new labeled standards; development of analytical strategies that are less reliant on individual standards. nih.gov |
| Sample Preparation and Stability | Acylcarnitines can be prone to hydrolysis during sample preparation, affecting accuracy. nih.gov | Development of mild and efficient labeling reactions and sample handling protocols. biomol.comnih.gov |
| Achieving Steady-State Labeling | For flux analysis, ensuring complete and stable incorporation of the isotope label across all metabolic pools is difficult. nih.gov | Optimizing experimental designs based on the kinetics of the biological system under study; dynamic labeling studies. nih.gov |
| Data Analysis and Interpretation | The large and complex datasets generated require advanced bioinformatics tools for processing, visualization, and biological interpretation. nih.gov | Development of new software for automated analysis of stable isotope-labeled metabolomics data and mapping results onto metabolic pathways. nih.gov |
| Isomer Discrimination | Differentiating between acylcarnitine isomers that have the same mass is a significant analytical hurdle. | Advanced chromatographic techniques like UHPLC and two-dimensional chromatography. nih.gov |
Q & A
Basic Question: What are the standard methods for synthesizing and characterizing Octanoyl L-Carnitine-d3 Chloride?
Methodological Answer:
Synthesis typically involves reacting deuterated L-carnitine with octanoyl chloride under controlled conditions. The procedure mirrors classic acylation reactions:
- Step 1: Activate the carboxylic acid (octanoic acid) using thionyl chloride (SOCl₂) to form octanoyl chloride .
- Step 2: React deuterated L-carnitine (e.g., L-Carnitine-d3 chloride, CAS 350818-62-1) with octanoyl chloride in an anhydrous solvent (e.g., toluene or DMF). Reaction progress is monitored via TLC or FTIR to confirm esterification .
- Characterization:
Advanced Question: How does this compound serve as a tracer in β-oxidation studies?
Methodological Answer:
This deuterated compound is used to track fatty acid metabolism via LC-MS/MS:
- Experimental Design:
- Data Interpretation:
Advanced Question: What experimental discrepancies arise when using deuterated carnitine derivatives in metabolic studies?
Methodological Answer:
Discrepancies often stem from deuterium isotope effects or incomplete isotopic incorporation:
- Isotope Effects: Deuteration at the methyl group may slightly alter enzyme kinetics (e.g., carnitine palmitoyltransferase activity). Mitigate by normalizing reaction rates to non-deuterated controls .
- Validation Steps:
Basic Question: What analytical techniques are optimal for quantifying this compound in biological matrices?
Methodological Answer:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard:
- Sample Preparation:
- LC Parameters:
- MS Settings:
Advanced Question: How to design a study investigating the role of this compound in lipid-induced oxidative stress?
Methodological Answer:
- Hypothesis: Test if deuterated carnitine derivatives reduce ROS production by enhancing fatty acid clearance.
- Methods:
- Controls:
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Perform all steps in a fume hood due to the reactivity of acyl chlorides .
- Storage: Keep at -20°C in airtight, light-resistant containers. Avoid contact with moisture to prevent hydrolysis .
Advanced Question: How to resolve conflicting data on the hygroscopicity of esterified carnitine derivatives?
Methodological Answer:
Contradictions may arise from solvent choice or moisture exposure during synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
